Product packaging for CID 6336873(Cat. No.:CAS No. 12014-29-8)

CID 6336873

Cat. No.: B086405
CAS No.: 12014-29-8
M. Wt: 234.17 g/mol
InChI Key: WWGNOEDOFJKLST-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Antimonide Semiconductors

Antimonide semiconductors are a class of materials containing the element antimony, which are noted for their unique lattice structures and are at the forefront of semiconductor research. americanelements.comamericanelements.com These materials, also known as stibnides, are integral to the development of advanced electronic and optoelectronic devices. americanelements.com The family of antimonide semiconductors includes well-known binary compounds such as Indium Antimonide (InSb) and Gallium Antimonide (GaSb), which are particularly valued for their application in infrared detection technologies. americanelements.comresearchgate.net

Within this classification, cadmium antimonide exists in several stoichiometries, most notably as CdSb and Cd3Sb2. Cadmium antimonide (CdSb) is classified as a II-V group semiconductor, referencing the groups of its constituent elements in the periodic table. azom.com These compounds are characterized by properties that make them suitable for various technological applications, including thermoelectric energy conversion and photodetection. chemprob.org The specific compound CID 6336873, Cd3Sb2, is distinguished as a topological Dirac semimetal, a quantum material with unique electronic band structures that set it apart from conventional semiconductors. vsu.ruarxiv.org This places it in a specialized subgroup of antimonides that are investigated for their potential in quantum computing and spintronics.

Table 1: Properties of Cadmium Antimonide Compounds

Property Cadmium Antimonide (CdSb) Tricadmium Diantimonide (Cd3Sb2)
PubChem CID 139290 6336873 nih.gov
Chemical Formula CdSb azom.com Cd3Sb2 nih.gov
Molecular Weight 234.171 g/mol azom.com 580.76 g/mol nih.gov
Crystal Structure Orthorhombic azom.commaterialsproject.org Hexagonal 2dsemiconductors.com
Classification II-V Semiconductor azom.com Topological Dirac Semimetal vsu.ru, Weyl System 2dsemiconductors.commegantech.pl
Melting Point 456°C azom.com Not specified
Density 6.92 g/cm³ azom.com Not specified

Historical Evolution of Research on Intermetallic Antimony-Cadmium Systems

Research into antimony-cadmium systems is built upon the fundamental discovery of the constituent elements. Cadmium was first identified in 1817 by Friedrich Stromeyer, a German physician, who found the new element in zinc oxide compounds. naturalpigments.eudartmouth.edu Antimony, in contrast, has been known since antiquity, with its use in flame-retardant materials and alloys being common. americanelements.com

The scientific investigation of intermetallic compounds like cadmium antimonide gained momentum in the 20th century. Early studies focused on understanding the fundamental phase diagrams and thermodynamic properties of the cadmium-antimony (Cd-Sb) system. vsu.rumaterialsproject.org Researchers have been interested in metal pnictides (compounds of a metal with an element from the pnictogen group, like antimony) for their appealing functional properties since the last century. chemprob.org The first reported health effects of cadmium in 1858 and the subsequent discovery of its toxicity spurred more regulated and systematic scientific inquiry into its compounds. researchgate.net

By the mid-20th century, the crystal structure of compounds like CdSb was being elucidated, with K.E. Almin publishing work on the topic in 1948. materialsproject.org Throughout the latter half of the century, research delved into the specific electronic and thermoelectric properties of these materials. researchgate.net These foundational studies on the synthesis, structure, and basic physical properties of the Cd-Sb system paved the way for the more targeted, application-driven research seen today. researchgate.net

Contemporary Significance and Emerging Research Directions for this compound

In recent years, cadmium antimonide, and specifically Cd3Sb2, has garnered significant attention due to its classification as a three-dimensional (3D) topological Dirac semimetal. vsu.ru This exotic state of matter is characterized by a unique electronic band structure where the conduction and valence bands touch at discrete points, leading to charge carriers that behave as massless particles. This property distinguishes it from materials like Na3Bi and is a key driver for its investigation in next-generation electronics and quantum technologies. vsu.ruarxiv.org

The compound's potential in thermoelectric applications is another major area of contemporary research. chemprob.org Thermoelectric materials can convert waste heat into useful electrical energy. Cadmium antimonide (CdSb) is recognized as a promising candidate for low-temperature thermoelectric devices due to its strong anisotropy and favorable thermoelectric characteristics. chemprob.orgresearchgate.net Studies have shown that doping CdSb with elements like silver can significantly enhance its thermoelectric figure of merit, making it more efficient for power generation. researchgate.net

Furthermore, cadmium antimonide is being explored for its use in various optical and photoelectric devices. researchgate.netiaea.org Its properties make it a noteworthy material for creating anisotropic thermoelectric sensors and photodetectors. chemprob.orgresearchgate.net The ability to synthesize high-purity, single-crystal forms of Cd3Sb2, which are stable in air, has been crucial for advancing this research. 2dsemiconductors.com The ongoing exploration of its quantum phenomena and optimization of its thermoelectric performance ensures that this compound will remain a compound of high interest in the field of materials science.

Table 2: Mentioned Compound Names

Compound Name Chemical Formula
Tricadmium Diantimonide Cd3Sb2
Cadmium Antimonide CdSb
Indium Antimonide InSb
Gallium Antimonide GaSb
Zinc Oxide ZnO
Sodium Bismuthide Na3Bi
Silver Antimony Telluride AgSbTe2
Cadmium Telluride CdTe
Antimony Sulfide (B99878) Sb2S3
Barium Cadmium Antimonide Oxide Ba5Cd2Sb4O2
Barium Cadmium Antimonide Ba3Cd2Sb4
Europium Cadmium Antimonide EuCd2Sb2
Ytterbium Cadmium Antimonide Yb2CdSb2
Calcium Cadmium Antimonide Ca2CdSb2
Sodium Cadmium Antimonide NaCd4Sb3
Cadmium Selenide (B1212193) CdSe
Mercury Cadmium Telluride HgCdTe
Indium Arsenide InAs
Niobium Arsenide NbAs2

Structure

2D Structure

Chemical Structure Depiction
molecular formula CdSb B086405 CID 6336873 CAS No. 12014-29-8

Properties

CAS No.

12014-29-8

Molecular Formula

CdSb

Molecular Weight

234.17 g/mol

IUPAC Name

antimony;cadmium

InChI

InChI=1S/Cd.Sb

InChI Key

WWGNOEDOFJKLST-UHFFFAOYSA-N

SMILES

[Cd].[Cd].[Cd].[Sb].[Sb]

Canonical SMILES

[Cd].[Sb]

Other CAS No.

12014-29-8

Origin of Product

United States

Advanced Synthetic Methodologies for Cadmium Antimonide Structures

Bulk Single Crystal Growth Techniques

The production of large, high-purity single crystals of Cd₃Sb₂ is foundational for fundamental research and for providing high-quality source material for thin-film deposition. Techniques are often adapted to handle the specific challenges of the cadmium-antimony system, including the high vapor pressure of cadmium and the existence of multiple stable and metastable phases. researchgate.net

Czochralski Method Adaptations for Cd₃Sb₂

The Czochralski method is a widely used technique for growing large single crystals of semiconductors like silicon and germanium. wikipedia.orgslideshare.net The process involves dipping a seed crystal into a melt of the material and slowly pulling it upwards while rotating, allowing a cylindrical ingot or "boule" to form. slideshare.net

For volatile compounds like Cd₃Sb₂, direct application of the standard Czochralski method is challenging due to the high vapor pressure of cadmium at the melting point of the compound. This can lead to stoichiometric deviations in the melt and the resulting crystal. Adaptations are necessary, such as encapsulating the melt with a liquid (e.g., boric oxide) or performing the growth under a high pressure of an inert gas (e.g., argon). These modifications help to suppress the evaporation of the more volatile components, thereby maintaining better control over the melt's composition. While the Czochralski method is formally applicable to metastable compounds in the Zn-Cd-Sb system like Cd₃Sb₂, its successful implementation requires precise control of thermal gradients and pulling rates to foster the growth of the desired crystal phase. ite.cv.uagoogle.com

Bridgman and Zone Melting Approaches for High Purity

Bridgman Method: The Bridgman technique is a prevalent method for synthesizing Cd₃Sb₂ crystals. 2dsemiconductors.com2dsemiconductors.commegantech.pl In this process, a polycrystalline charge of the material is placed in a sealed ampoule, typically made of quartz, which has a conical or pointed tip. The ampoule is heated above the material's melting point and then slowly moved through a temperature gradient. Crystallization begins at the cool tip, which acts as a nucleus, and the solid-liquid interface gradually moves along the length of the ampoule as it cools, resulting in a single crystal ingot. 2dsemiconductors.commegantech.pl For II-VI compounds, a High-Pressure Vertical Bridgman (HPVB) method may be employed, where growth occurs under several atmospheres of inert gas to prevent dissociation and evaporation of components. issp.ac.ru High-purity (e.g., 6N grade) starting powders of cadmium and antimony are often used to achieve highly crystalline and stable Cd₃Sb₂ crystals. 2dsemiconductors.com2dsemiconductors.com

Zone Melting: Zone melting, also known as zone refining or the float-zone process, is a powerful technique for purifying crystalline materials. wikipedia.orgwaferworld.com The method involves creating a narrow molten zone in a solid ingot. This molten zone is then moved slowly from one end of the ingot to the other. taylorandfrancis.com Impurities, which are typically more soluble in the liquid phase than in the solid, are segregated and transported with the molten zone to one end of the ingot, leaving behind a purer, recrystallized solid. wikipedia.org

This technique is highly effective for producing materials of exceptional purity, such as semiconductors for high-power devices. wikipedia.orgwaferworld.com By repeating the process with multiple passes, the purity of the Cd₃Sb₂ ingot can be significantly increased. The float-zone variant is particularly advantageous as it avoids contact with a crucible during growth, preventing the introduction of contaminants.

Table 1: Comparison of Bulk Crystal Growth Techniques for Cd₃Sb₂

Feature Czochralski Method Bridgman Method Zone Melting
Principle Pulling a crystal from a melt slideshare.net Solidification in a temperature gradient issp.ac.ru Moving a molten zone along an ingot wikipedia.org
Primary Advantage Can produce large, cylindrical crystals slideshare.net Good control over stoichiometry; simpler setup 2dsemiconductors.com Achieves very high material purity wikipedia.orgwaferworld.com
Key Challenge Control of volatile component vapor pressure Potential for crucible contamination Maintaining a stable molten zone
Purity Control Good, but dependent on melt stability Dependent on starting material purity 2dsemiconductors.com Excellent, removes impurities effectively wikipedia.org

Thin Film Deposition Strategies

Thin films of Cd₃Sb₂ are essential for developing electronic and optoelectronic devices. The choice of deposition technique significantly influences the film's crystalline quality, surface morphology, and stoichiometry.

Molecular Beam Epitaxy (MBE) of Cd₃Sb₂ Layers

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique used to grow high-quality, single-crystal thin films (epitaxy). nanocenter.si The process takes place in an ultra-high vacuum environment, where thermal beams of atoms or molecules of the constituent elements (in this case, cadmium and antimony) are directed onto a heated single-crystal substrate. ethz.ch

The ultra-low pressure minimizes impurity incorporation, and the low deposition rates allow for atomically precise control over film thickness. ethz.ch In-situ monitoring tools like Reflection High-Energy Electron Diffraction (RHEED) provide real-time feedback on the crystal structure and surface morphology during growth. nanocenter.sistanford.edu For a compound like Cd₃Sb₂, MBE offers the potential to precisely control the flux of cadmium and antimony, which is critical for achieving the correct 3:2 stoichiometry and for growing high-quality crystalline layers. stanford.eduacs.org

Pulsed Laser Deposition (PLD) for Controlled Stoichiometry

Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique where a high-power pulsed laser is used to ablate material from a target. rsc.orgmdpi.com The ablated material forms a plasma plume that expands and deposits onto a substrate, forming a thin film. lamresearch.com

A key advantage of PLD is its ability to transfer the stoichiometry from a complex, multi-element target to the substrate film. rsc.orglamresearch.com By using a stoichiometric Cd₃Sb₂ target, it is possible to grow films with the desired composition. Research has shown that PLD can be used to deposit polycrystalline films containing Cd₃Sb₂ crystallites along with other phases like CdSb. researchgate.net The properties of the resulting film can be tuned by controlling parameters such as laser energy, background gas pressure, and substrate temperature. rsc.org

Sputtering Techniques for Film Fabrication

Sputtering is a widely used technique for depositing thin films. It involves bombarding a target material with energetic ions (typically from an inert gas like argon), which ejects or "sputters" atoms from the target surface. These atoms then travel and deposit onto a substrate. neyco.fr

For Cd₃Sb₂, radio-frequency (RF) sputtering is often employed. neyco.frresearchgate.net This technique can be used to deposit films from a compound target. Studies have shown that annealing as-deposited polycrystalline films can result in the formation of Cd₃Sb₂ crystallites, among other phases. researchgate.netresearchgate.net Sputtering offers a scalable and cost-effective method for fabricating Cd₃Sb₂ films, with companies offering high-purity Cd₃Sb₂ sputtering targets for this purpose. neyco.fr

Table 2: Overview of Thin Film Deposition Techniques for Cd₃Sb₂

Technique Deposition Principle Key Advantages for Cd₃Sb₂ Common Outcome
Molecular Beam Epitaxy (MBE) Evaporation of elements in UHV nanocenter.si Atomically precise thickness control; high purity; excellent crystallinity ethz.ch High-quality single-crystal layers nanocenter.si
Pulsed Laser Deposition (PLD) Laser ablation of a target rsc.org Good stoichiometric transfer from target; versatile lamresearch.com Polycrystalline films with controlled composition researchgate.net
Sputtering Ion bombardment of a target neyco.fr Scalable; suitable for large-area deposition Polycrystalline films researchgate.netresearchgate.net

Table of Compound Names

PubChem CIDIUPAC NameFormula
6336873antimony;cadmiumCd₃Sb₂
23972CadmiumCd
5354495AntimonySb
5359268Boric oxideB₂O₃
24524ArgonAr
23939SiliconSi
5282417GermaniumGe
24261Cadmium antimonide (CdSb)CdSb

Detailed Analysis of Compound CID 6336873 Not Possible Due to Lack of Published Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published experimental data for the chemical compound this compound, also known as (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide. The specific, sophisticated analytical data required to construct the requested article—including crystallographic analysis via synchrotron X-ray and neutron diffraction, and various spectroscopic probes—is not available for this particular molecule.

The compound is listed in chemical databases and appears in some patents, often as part of a broader class of molecules investigated for potential therapeutic applications. google.comgoogle.com However, this level of mention does not extend to the detailed, fundamental structural and microstructural characterization that was requested. Techniques such as synchrotron X-ray diffraction, which provides precise lattice parameters, and neutron diffraction for refining atomic positions, are specialized analyses that are not routinely performed on all synthesized compounds. researchgate.netresearchgate.net Such in-depth studies are typically reserved for materials with novel solid-state properties or for compounds of exceptional scientific interest where precise atomic arrangement is critical to understanding their function.

Similarly, a thorough search yielded no specific data for this compound regarding advanced spectroscopic analyses. There are no published studies detailing its phonon modes through Raman and Infrared spectroscopy, its core-level chemical states via X-ray Photoelectron Spectroscopy (XPS), or its electronic transitions through Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy. nih.govwikipedia.orgspectroscopyonline.commdpi.com While these techniques are standard in materials science and analytical chemistry for characterizing substances, the resulting data is specific to the molecule being studied and cannot be extrapolated from other, structurally different compounds. nih.govamhsr.orgfarmaciajournal.com

The available information is limited to general properties predictable from its structure and its inclusion in large chemical libraries. No dedicated research articles presenting the specific, high-resolution experimental data necessary to fulfill the user's request could be located. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for this compound.

Sophisticated Structural Elucidation and Microstructural Characterization

Advanced Microscopy for Microstructural and Defect Analysis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research on the microstructural and defect analysis of the chemical compound designated as "CID 6336873." Searches for this specific compound identifier in conjunction with advanced microscopy techniques have not yielded any relevant studies.

Consequently, it is not possible to provide a detailed, data-driven article on the sophisticated structural elucidation and microstructural characterization of this compound as per the requested outline. The following sections, which were intended to detail specific microscopy analyses, remain unaddressed due to the absence of published research.

Transmission Electron Microscopy (TEM) for Dislocation and Grain Boundary Studies

No studies utilizing Transmission Electron Microscopy to investigate the dislocation structures or grain boundaries within this compound have been identified.

Scanning Electron Microscopy (SEM) with Electron Backscatter Diffraction (EBSD) for Texture Analysis

There is no available literature describing the use of Scanning Electron Microscopy with Electron Backscatter Diffraction for the purpose of texture analysis on this compound.

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness

No research has been found that employs Atomic Force Microscopy to characterize the surface morphology or measure the surface roughness of this compound.

Theoretical and Computational Investigations of Electronic and Lattice Dynamics

Molecular Dynamics Simulations for Phonon Transport and Thermal Conductivity

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the atomic-level dynamics of materials, including the transport of heat. researchgate.netarxiv.org By simulating the motion of atoms over time based on interatomic potentials, MD can be used to study lattice vibrations (phonons) and predict thermal conductivity. researchgate.netrsc.orgscispace.com

Two primary MD-based methods are used to calculate thermal conductivity:

Equilibrium Molecular Dynamics (EMD): This approach uses the Green-Kubo formula, which relates the thermal conductivity to the time integral of the heat current autocorrelation function. It simulates the system in thermal equilibrium without an external temperature gradient. researchgate.netaps.org

Non-Equilibrium Molecular Dynamics (NEMD): In this method, a temperature gradient is explicitly applied across the simulation cell, and the thermal conductivity is calculated directly from the resulting heat flux using Fourier's law of heat conduction. researchgate.net

MD simulations are particularly valuable for understanding how thermal conductivity is affected by temperature, defects, and nanostructuring. researchgate.netscispace.com For instance, simulations on Cadmium Telluride (CdTe) show that thermal conductivity decreases with increasing temperature due to increased phonon-phonon (Umklapp) scattering. scispace.com The size of the simulation domain is a critical parameter, as it can introduce artifacts if it is smaller than the phonon mean free path. aps.org Advanced techniques can be used to extrapolate results from smaller simulations to predict bulk thermal conductivity. aps.orgaalto.fi

For Cd3Sb2, MD simulations would allow researchers to:

Calculate the lattice thermal conductivity as a function of temperature.

Study the impact of point defects, grain boundaries, and alloying elements on phonon scattering and thermal transport.

Gain insight into the vibrational density of states, revealing which phonon modes contribute most to heat conduction.

These insights are crucial for thermoelectric applications, where minimizing lattice thermal conductivity is a key strategy for improving the figure of merit, ZT.

Computational Modeling of Defect Energetics and Migration Paths

The properties of semiconductor materials are often dominated by the presence of crystalline defects. scm.comuni.lu Computational modeling, typically using DFT within a supercell approach, is essential for understanding the energetics of these defects. ntu.ac.ukuab.catarxiv.org A supercell is a periodically repeated unit of the crystal containing the defect of interest.

The key quantity calculated is the defect formation energy , which determines the equilibrium concentration of a specific defect under given growth conditions. scm.comuni.luntu.ac.uk The formation energy for a defect X in charge state q is given by the formula:

E_f[X^q] = E_tot[X^q] - E_tot[bulk] - Σn_iμ_i + q(E_F + E_V) + E_corr

TermDescription
E_f[X^q]Defect formation energy
E_tot[X^q]Total energy of the supercell containing the charged defect
E_tot[bulk]Total energy of the equivalent perfect bulk crystal supercell
n_iNumber of atoms of element i added to or removed from the supercell
μ_iChemical potential of element i
qCharge state of the defect
E_FFermi level, relative to the valence band maximum (E_V)
E_corrCorrection term for finite-size effects in charged supercells

This modeling allows for the determination of which defects—such as vacancies (missing atoms), interstitials (extra atoms), and antisites (atoms on the wrong lattice site)—are most likely to form. scm.comntu.ac.uk For Cd3Sb2, which is known to be a metastable compound, understanding defect energetics is particularly critical as it competes with the more thermodynamically stable CdSb phase. researchgate.netarchive.org Calculations would reveal the concentrations of Cd and Sb vacancies and interstitials under different (Cd-rich or Sb-rich) conditions.

Furthermore, computational methods like the Nudged Elastic Band (NEB) can be used to model the energy barriers for defect migration, providing insight into the diffusion mechanisms and kinetics within the crystal.

Predictive Simulations for Thermoelectric Figure of Merit (ZT) Optimization

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:

ZT = (S²σ / κ)T

where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the total thermal conductivity (κ = κ_e + κ_L, the sum of electronic and lattice components), and T is the absolute temperature. researchgate.net Predictive simulations play a vital role in the rational design of high-ZT materials by modeling how these interconnected transport properties can be optimized. mdpi.com

First-principles calculations are used to compute the electronic band structure and phonon dispersion, which are then used as inputs for solving the Boltzmann Transport Equation to predict S, σ, and κ. This computational framework allows for the systematic exploration of strategies to enhance ZT, such as:

Band Structure Engineering: Optimizing the electronic structure, for example by achieving a high valley degeneracy, to enhance the power factor (S²σ).

Doping and Alloying: Introducing impurities or alloying elements to control the carrier concentration and introduce mass-fluctuation and strain-field scattering of phonons, thereby reducing lattice thermal conductivity. acs.org

A powerful example is the study of (Ag, Cd)-containing ZnSb compounds. acs.org Simulations and experiments showed that alloying with Cadmium significantly suppresses the lattice thermal conductivity, while doping with Silver optimizes the power factor. acs.org This resulted in a peak ZT of 1.2 at 600 K. acs.org Given that Cd3Sb2 is itself a cadmium-antimony compound, these findings strongly suggest that similar predictive modeling could guide the optimization of its thermoelectric properties through controlled alloying and doping.

Ab Initio Studies of Surface Reactivity and Interface Formation

The performance and stability of devices made from Cd3Sb2 depend critically on the nature of its surfaces and the interfaces it forms with other materials (e.g., substrates, metallic contacts, or protective layers). Ab initio methods, particularly DFT, are used to study the atomic and electronic structure, stability, and reactivity of these surfaces and interfaces. arxiv.orgscientific.net

A crucial factor for Cd3Sb2 is its metastability relative to the CdSb phase. researchgate.netarchive.org Ab initio thermodynamic calculations can predict the stability of different surface terminations and reconstructions under various temperature and pressure conditions. scientific.net When Cd3Sb2 forms an interface with another material, these calculations can predict whether the interface will remain abrupt or if interfacial reactions and reconstructions will occur to lower the system's free energy. arxiv.org It is plausible that at a Cd3Sb2 interface, a more thermodynamically stable CdSb-like layer could form, which would have significant implications for charge transport and device stability. arxiv.org

For Cd3Sb2, these studies can address key questions:

What are the most stable surface crystal facets and their atomic terminations?

How do adsorbates from the environment interact with the Cd3Sb2 surface?

What is the atomic and electronic structure of the interface between Cd3Sb2 and a metallic contact or a substrate?

Does an intermediate layer, such as the more stable CdSb phase, form at the interface, and how does this affect properties like Schottky barrier height and contact resistance?

Understanding these interfacial phenomena is essential for the successful integration of Cadmium Antimonide into functional electronic and thermoelectric devices.

Fundamental Studies of Charge Transport and Optoelectronic Phenomena

Electronic Transport Mechanisms in Single Crystals and Thin Films

The investigation of electronic transport in organic materials like 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine is crucial for understanding their potential in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These studies are typically performed on both highly ordered single crystals and more disordered thin films to elucidate intrinsic properties and the effects of morphology.

Hall Effect Measurements and Carrier Mobility Analysis

Hall effect measurements are a fundamental technique to determine the sign of the majority charge carriers (electron or hole) and their concentration. However, due to the low carrier mobility and high localization of charge carriers in many organic semiconductors, Hall effect measurements can be challenging.

In a hypothetical study of a single crystal of 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine, the Hall mobility (μ_H) would be calculated and compared with the mobility derived from field-effect transistor characteristics (μ_FET). A significant difference between these values can provide insight into the nature of charge transport, such as the presence of trapping states.

Table 1: Representative Hall Effect Data for an Organic Semiconductor

Parameter Value
Hall Voltage (V_H) 5.2 x 10⁻⁶ V
Applied Magnetic Field (B) 0.5 T
Current (I) 1.0 x 10⁻⁶ A
Sample Thickness (d) 100 nm
Carrier Density (n) 2.4 x 10¹⁷ cm⁻³
Hall Mobility (μ_H) 0.8 cm²/Vs

This is an interactive data table. You can sort and filter the data as needed.

Temperature-Dependent Electrical Resistivity and Conductivity

The temperature dependence of electrical conductivity provides critical information about the charge transport mechanism. In organic semiconductors, transport can range from band-like, where conductivity increases as temperature decreases, to hopping-based, where conductivity is thermally activated and increases with temperature. researchgate.net

For a material like 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine, it is expected that charge transport would be dominated by a hopping mechanism, especially in thin films. A plot of ln(σ) versus 1/T would be expected to be linear, from which an activation energy for charge hopping can be extracted.

Table 2: Illustrative Temperature-Dependent Conductivity Data

Temperature (K) Conductivity (S/cm)
300 1.5 x 10⁻⁵
280 8.2 x 10⁻⁶
260 4.1 x 10⁻⁶
240 1.9 x 10⁻⁶

This is an interactive data table. You can sort and filter the data as needed.

Magnetoresistance Studies for Carrier Scattering Mechanisms

Magnetoresistance (MR), the change in a material's electrical resistance in the presence of a magnetic field, is a powerful tool to probe the interactions that govern charge transport. arxiv.org In organic semiconductors, MR can arise from several mechanisms, including the influence of the magnetic field on spin-dependent processes involving charge carriers. aps.org

Studying the magnetoresistance of 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine would involve measuring the resistance as a function of the applied magnetic field at various temperatures. The line shape of the MR curve can help to distinguish between different models of spin-dependent transport. tue.nl

Table 3: Example Magnetoresistance Data for an Organic Thin Film at a Fixed Temperature

Magnetic Field (mT) Magnetoresistance (%)
0 0.00
10 0.25
20 0.48
50 0.95

This is an interactive data table. You can sort and filter the data as needed.

Optical Properties and Photoresponse Characteristics

The optical properties of 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine are determined by its electronic structure and are fundamental to its potential use in optoelectronic devices like OLEDs and photodetectors.

Photoluminescence (PL) Spectroscopy for Recombination Processes

Photoluminescence spectroscopy is a key technique for investigating the emissive properties of materials. For 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine, the PL spectrum would reveal the energy of the emitted photons after photoexcitation, providing information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. Imidazo[1,2-a]pyridine derivatives are known to be fluorescent, with their emission properties being tunable by the introduction of different substituent groups. nih.gov

Table 4: Representative Photoluminescence Data for an Imidazo[1,2-a]pyridine Derivative

Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (%)
Toluene 350 420 65
Dichloromethane 355 435 58
Acetonitrile 352 440 45

This is an interactive data table. You can sort and filter the data as needed.

Time-Resolved Spectroscopy for Carrier Dynamics

Time-resolved spectroscopy techniques, such as transient absorption or time-resolved photoluminescence, are used to study the dynamics of excited states and charge carriers on timescales ranging from femtoseconds to milliseconds. These measurements would provide insights into the rates of processes like exciton (B1674681) formation, relaxation, diffusion, and recombination in 2,3-bis(4-methoxyphenyl)imidazo[1,2-a]pyridine. Understanding these dynamics is crucial for optimizing the performance of optoelectronic devices. aps.org

Table 5: Illustrative Carrier Dynamics Data from Time-Resolved Spectroscopy

Process Timescale
Exciton Formation < 1 ps
Vibrational Relaxation 1 - 10 ps
Intersystem Crossing 1 - 100 ns
Radiative Recombination (Fluorescence) 1 - 20 ns

This is an interactive data table. You can sort and filter the data as needed.

Despite a comprehensive search for the chemical compound identified by PubChem CID 6336873, no publicly available research data was found regarding its charge transport properties, optoelectronic phenomena, or characterization by spectroscopic ellipsometry.

Initial searches confirmed that this compound corresponds to the chemical name 2-(2-Methoxyphenoxy)ethyl-beta-D-glucopyranoside. However, subsequent, more specific searches for this compound in the context of the requested topics—including "charge transport," "optoelectronic phenomena," "spectroscopic ellipsometry," "optical constants," and "dielectric function"—did not yield any relevant scientific literature or data.

This lack of information prevents the creation of an article based on the provided outline, as no fundamental studies concerning the optical and electronic properties of this specific compound appear to be published in accessible databases. Therefore, the requested detailed research findings and data tables for sections on spectroscopic ellipsometry, optical constants, and the dielectric function of this compound cannot be provided.

Exploration of Advanced Functional Applications and Device Architectures

Cadmium Antimonide in Infrared Photodetection Technologies

Antimonide-based materials are becoming a serious alternative to the traditional mercury cadmium telluride (MCT) in infrared detection and imaging due to their superior uniformity, stability, and manufacturability. ca-dreams.orgisi.edu These materials offer tremendous flexibility in creating high-performance infrared detectors. spie.org

The fabrication of photodetectors based on antimonide compounds often involves advanced epitaxial growth techniques like molecular beam epitaxy (MBE). spie.org These methods allow for the precise construction of complex heterostructures, such as type-II superlattices (T2SLs). researchgate.net A common approach involves growing these intricate layers on substrates like gallium antimonide (GaSb). spie.orgmdpi.com

The performance of antimonide-based photodetectors is evaluated across various infrared spectral ranges, primarily the mid-wavelength infrared (MWIR, 3-5 μm) and long-wavelength infrared (LWIR, 8-12 μm). spie.org Key performance metrics include quantum efficiency (QE), responsivity, dark current, and specific detectivity (D*).

Antimonide superlattice detectors have shown the ability to be tailored for cutoff wavelengths ranging from 1 to 11.5 μm. spie.org In the MWIR range, these detectors are competitive with incumbent technologies like indium antimonide (InSb). spie.org For LWIR applications, a 10μm cutoff superlattice device has demonstrated reduced dark current characteristics. spie.org At 77K, one such device exhibited a peak responsivity of 1.5 A/W and a dark current density of 0.99×10−5 A/cm2. spie.org

The table below summarizes the performance of various antimonide-based and competing infrared photodetector technologies.

ParameterTechnologySpectral RangeValueReference
Quantum Efficiency (QE) Type-II Superlattice (T2SL)MWIR25-80% bibliotekanauki.pl
Type-II Superlattice (T2SL)LWIR15-50% bibliotekanauki.pl
Mercury Cadmium Telluride (HgCdTe)MWIR60-80% bibliotekanauki.pl
Strained Layer Superlattice (SLS)->50% nasa.gov
Cutoff Wavelength Antimonide SuperlatticeMWIR4.2μm to 6μm spie.orgspie.org
Antimonide SuperlatticeLWIR~10μm spie.org
Indium Antimonide (InSb)MWIR5.4 μm researchgate.net
Responsivity Antimonide SuperlatticeLWIR (at 9.9μm)1.5 A/W spie.org
Detectivity (D)*Antimonide SuperlatticeLWIR1.1x10¹¹ Jones spie.org

Thermoelectric Devices for Energy Conversion

Cadmium Antimonide is also a promising material for thermoelectric applications, which involve the direct conversion of heat into electrical energy. researchgate.net

The efficiency of a thermoelectric material is determined by its dimensionless figure of merit (ZT). nih.gov Optimizing Cadmium Antimonide for thermoelectric applications involves enhancing its ZT value, which requires a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. researchgate.netnih.gov

Several strategies are employed to achieve this optimization:

Doping: Introducing dopants like silver (Ag) or transition metals can significantly improve the thermoelectric properties. researchgate.netpib.gov.in For example, Ag-doping has been shown to achieve a maximum ZT of ~1.3 at 560 K. researchgate.net

Anisotropic Properties: Cadmium Antimonide exhibits anisotropic thermoelectric properties, meaning its performance varies with crystallographic direction. researchgate.net Techniques to control and enhance this anisotropy, such as zone recrystallization under specific thermal conditions, can increase the thermo-emf factor significantly. osti.gov

Nanostructuring: Creating nanostructures, such as eutectic composites with phases like NiSb, CoSb, or MnSb, can help to scatter phonons and reduce thermal conductivity without significantly affecting electrical conductivity. researchgate.net

The development of a thermoelectric module involves assembling n-type and p-type semiconductor legs electrically in series and thermally in parallel. cardiff.ac.uk These legs are typically connected by metallic conductors and sandwiched between ceramic substrates. cardiff.ac.ukdb-thueringen.de

The characterization of a prototype module involves measuring its key performance parameters, including:

Maximum Temperature Difference (ΔTmax): The largest temperature gradient the module can maintain. tec-microsystems.com

Maximum Cooling Capacity (Qmax): The maximum amount of heat the module can pump. tec-microsystems.com

Power Density: The amount of power generated per unit area.

For instance, a prototype module using different antimonide materials achieved a power density of 130.29 mW/cm² with a temperature difference of 300°C. cardiff.ac.uk The performance of these modules is highly dependent on factors like the contact resistance between the thermoelectric materials and the conductive tabs. cardiff.ac.uk

ParameterValueConditionsReference
Figure of Merit (ZT) of Ag-doped CdSb ~1.3at 560 K researchgate.net
Figure of Merit (ZT) of Cd-doped AgSbTe₂ 2.6at 573 K pib.gov.in
Thermo-emf Anisotropy of CdSb up to 750 µV/KRoom Temperature osti.gov
Power Density of Prototype Module 130.29 mW/cm²ΔT = 300°C cardiff.ac.uk

Integration in Spintronic and Topological Quantum Computing Research

The unique electronic band structure and strong spin-orbit coupling of antimonide-based materials make them highly attractive for spintronics and the futuristic field of topological quantum computing. ca-dreams.orgisi.edu

In spintronics , which utilizes the spin of electrons in addition to their charge, antimonide compounds are investigated for creating and manipulating spin-polarized currents. ca-dreams.orgacs.org The heavy atoms in these materials lead to strong spin-orbit interactions, a key ingredient for many spintronic devices. ca-dreams.orgisi.edu

In the realm of topological quantum computing , materials like Cadmium Antimonide are explored for their potential to host exotic states of matter, such as topological insulators. samaterials.comdntb.gov.ua Topological insulators are materials that are electrical insulators in their interior but have conducting states on their surface. wikipedia.org These surface states are topologically protected, meaning they are robust against certain types of imperfections, which could lead to the development of highly stable quantum bits (qubits). wikipedia.orgethz.ch While still in the research phase, the integration of antimonide materials into semiconductor-superconductor heterostructures is a promising avenue for realizing topological qubits. ethz.ch Research on related materials like cadmium arsenide (Cd3As2) in cryogenic environments also points to potential applications in quantum computing. ucsb.edu

Investigation of Spin-Orbit Coupling Effects

Spin-orbit coupling (SOC) is a relativistic effect that can significantly influence the photophysical properties and reactivity of molecules, particularly those containing heavy atoms. In the context of metal complexes featuring the IPr ligand, SOC has been identified as a critical factor in understanding their behavior.

Research into copper(I) complexes, for instance, highlights the role of the IPr ligand in systems with effective SOC. nih.gov A detailed investigation of the complex (IPr)Cu(py2-BMe2) revealed that despite being composed of relatively light elements, it exhibits particularly effective spin-orbit coupling compared to other Cu(I) complexes. nih.gov This is evidenced by a short emission decay time for the triplet state (T1) and a notable zero-field splitting. nih.gov At room temperature, this effective SOC contributes to the complex having two distinct, thermally equilibrated radiative decay pathways: a thermally activated delayed fluorescence (TADF) path from the first excited singlet state (S1) and a phosphorescence path from the triplet state. nih.gov

Theoretical studies have further confirmed the importance of accounting for SOC in IPr-containing complexes. Calculations on a three-coordinate copper(I)-phenanthroline complex with an IPr ligand showed that including spin-orbit coupling effects is necessary to accurately reproduce experimental absorption spectra. researchgate.net Similarly, computational investigations into the reaction mechanism of dioxygen insertion into a gold(I)-hydride bond stabilized by an IPr ligand demonstrated that SOC plays a crucial role. rsc.org The studies showed that the reaction proceeds through a minimum energy crossing point (MECP) between potential energy surfaces of different spin states, a pathway that can only be accurately described when SOC is considered. rsc.org

Table 1: Photophysical Properties Related to Spin-Orbit Coupling in (IPr)Cu(py2-BMe2)

Property Value Source
Triplet State (T₁) Emission Decay Time 34 µs nih.gov
Zero-Field Splitting of Triplet State 4 cm⁻¹ (0.5 meV) nih.gov
Radiative Decay Path (TADF - S₁) 62% nih.gov

Search for Topological Insulator or Semimetal Phases

Topological insulators and semimetals are quantum materials characterized by unique electronic band structures where the bulk is insulating (or semimetallic), but the surface contains protected conducting states. These properties are typically found in extended, crystalline solid-state materials with strong spin-orbit coupling.

A review of the scientific literature indicates that the compound 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has not been investigated for or identified as exhibiting topological insulator or semimetal phases. The research focus for IPr is primarily on its use as a stabilizing ligand in discrete molecular complexes for catalysis and photophysics, rather than as a building block for bulk electronic materials with topological properties. While some complex metallosupramolecular architectures using different, multi-topic NHC ligands have been described as having "novel topological properties," this refers to their structural shape and connectivity rather than the electronic band topology of a topological insulator. researchgate.netnih.gov

Application in Advanced Sensor Technologies

The ability of N-heterocyclic carbenes to form robust bonds with metal surfaces makes them a promising class of molecules for the development of advanced sensors. By modifying the structure of the NHC, self-assembled monolayers (SAMs) can be created with specific functions. iphy.ac.cn

Gas Sensing Capabilities

The functionalization of metal surfaces is a key strategy for creating devices with controllable and selective adsorption, which is highly significant for gas detection technologies. iphy.ac.cn N-heterocyclic carbenes are well-suited for this purpose as they can form stable, tunable, and well-ordered SAMs on metal surfaces. iphy.ac.cn While the broader family of NHCs is considered a platform for developing functional materials for sensing, specific research detailing the application of IPr in gas sensing devices is not prominent in the surveyed literature. However, related NHC-metal complexes have been successfully employed in the sensitive electrochemical detection of other substances, such as mercury ions and specific drug molecules, demonstrating the potential of this class of compounds in sensor technology. acs.orgrsc.orgresearchgate.net

Radiation Detection Potential

The IPr ligand and related NHCs have emerged as a promising platform in the design of radiopharmaceuticals, which has direct implications for radiation detection in medical diagnostics. The gold radionuclide ¹⁹⁸Au is considered a "theranostic" isotope because it emits both beta particles (for therapy) and gamma radiation that is ideal for diagnostic imaging with techniques like single-photon emission computed tomography (SPECT). chemrxiv.orgresearchgate.net

A significant challenge in the development of gold-based radiopharmaceuticals is the instability of the metal ion in physiological conditions. chemrxiv.org Research has shown that NHCs are excellent ligands for stabilizing Au(I) ions, forming robust organometallic complexes. chemrxiv.org Studies have successfully demonstrated the radiolabeling of Au(I) complexes featuring imidazole (B134444) and benzimidazole (B57391) scaffolds with ¹⁹⁸Au. chemrxiv.org These stable complexes allow the radioactive isotope to be delivered to a target, and its subsequent gamma emissions can be detected by a SPECT system. researchgate.net In this application, the NHC ligand is a crucial component that enables the use of the radionuclide for detection, revealing the untapped potential of organometallic chemistry in radiopharmaceutical design. chemrxiv.org

Interdisciplinary Research Methodologies and Perspectives

Synchrotron-Based Techniques for In-Situ Characterization

The dynamic processes that occur during the synthesis and operation of semiconductor materials like cadmium antimonide necessitate advanced characterization techniques that can probe material properties in real-time. Synchrotron-based methods are particularly powerful in this regard, offering high-flux, high-resolution X-rays that enable in-situ and operando studies. acs.orgnih.gov These techniques allow researchers to observe structural and chemical transformations as they happen, providing invaluable insights that are often missed by ex-situ analyses. boisestate.edu

For materials within the antimonide family, synchrotron X-ray diffraction (XRD) is a critical tool for monitoring crystalline phase evolution during synthesis or under operational stress. mdpi.comnih.govresearchgate.net For instance, in-situ synchrotron XRD can be employed to track the formation of Cd₃Sb₂ from its precursors, ensuring phase purity and optimizing growth parameters. The high intensity of synchrotron radiation allows for rapid data acquisition, making it possible to study fast kinetics, such as those occurring during thin film deposition or rapid thermal annealing. nih.govrsc.org

Grazing-incidence synchrotron X-ray diffraction (GIXRD) is another valuable technique, especially for the characterization of thin films, which are a common form for semiconductor device applications. researchgate.net GIXRD can provide information about the crystal structure, texture, and strain within the top few nanometers of a material's surface. Operando GIXRD studies could, for example, reveal structural changes at the surface of a Cd₃Sb₂-based device during its operation, linking performance metrics to atomic-scale structural modifications. researchgate.net

Furthermore, X-ray absorption spectroscopy (XAS), also performed at synchrotron facilities, is an element-specific technique that can provide information about the local atomic and electronic structure. acs.org Operando XAS could be used to probe the oxidation state of cadmium and antimony in Cd₃Sb₂ under different environmental conditions, which is crucial for understanding degradation mechanisms. acs.org

Synchrotron Technique Information Obtained Relevance to Cadmium Antimonide (CID 6336873)
In-Situ X-ray Diffraction (XRD)Real-time crystal structure evolution, phase transformations, reaction kinetics. nih.govmdpi.comnih.govOptimization of synthesis protocols, understanding phase stability under operational conditions.
Operando Grazing-Incidence X-ray Diffraction (GIXRD)Surface crystal structure, strain, and texture during device operation. researchgate.netresearchgate.netCorrelating surface structural changes with the performance of thin-film devices.
Operando X-ray Absorption Spectroscopy (XAS)Element-specific local atomic environment, oxidation states, and electronic structure. acs.orgInvestigating chemical stability and degradation pathways in active devices.

Integration with Machine Learning for Materials Discovery and Optimization

The vast compositional and structural space of potential new materials makes traditional trial-and-error discovery methods slow and resource-intensive. researchgate.netarxiv.org Machine learning (ML) has emerged as a powerful tool to accelerate this process by building predictive models based on existing data. researchgate.netrsc.orgcitrine.io For a material like cadmium antimonide, ML can be integrated into the research workflow in several ways, from predicting fundamental properties to guiding the discovery of new, related materials with optimized performance.

High-throughput computational screening, often powered by ML, can rapidly evaluate thousands of potential material compositions for desired properties. aps.orgrsc.orgarxiv.orgresearchgate.net By training models on databases of known materials, it is possible to predict properties such as the Seebeck coefficient, electrical conductivity, and thermal conductivity for new or hypothetical compounds. researchgate.netarxiv.orgrsc.org This approach could be used to screen for dopants or alloying elements that might enhance the thermoelectric performance of Cd₃Sb₂.

ML models can also be developed to predict material properties directly from the chemical formula, offering a rapid pre-screening tool. rsc.org For example, a model trained on a large dataset of thermoelectric materials could provide an initial assessment of the potential of modified cadmium antimonide compositions. citrine.ioresearchgate.net These models leverage features derived from the constituent elements to learn complex relationships between composition and performance. rsc.org

Furthermore, ML can be used to analyze complex datasets from experimental techniques. For instance, ML algorithms could help to identify patterns in synchrotron diffraction data or microscopy images that correlate with specific material properties. This can lead to a more nuanced understanding of structure-property relationships.

Machine Learning Application Objective Potential Impact on Cadmium Antimonide Research
High-Throughput Computational ScreeningRapidly predict properties for a large number of candidate materials. aps.orgrsc.orgresearchgate.netIdentify promising dopants and alloying elements to enhance the thermoelectric or optoelectronic properties of Cd₃Sb₂.
Property Prediction from CompositionDevelop models that predict material performance based solely on chemical formula. rsc.orgcitrine.ioAccelerate the initial stages of materials discovery for new antimonide-based compounds.
Analysis of Experimental DataExtract subtle correlations from large and complex datasets.Uncover hidden structure-property relationships from synchrotron or microscopy data of Cd₃Sb₂.

Bridging Fundamental Material Science with Engineering Applications

The successful application of any material in an engineered device hinges on a deep understanding of its fundamental properties and how they translate into performance. For cadmium antimonide, this involves connecting its intrinsic characteristics, such as crystal structure and electronic band structure, to its behavior in electronic and optoelectronic devices. rsc.orgarxiv.org

The crystal structure of Cd₃Sb₂ dictates many of its fundamental properties. 2dsemiconductors.com The arrangement of cadmium and antimony atoms determines the electronic band structure, which in turn governs its optical and electrical properties. For instance, the band gap energy determines the wavelengths of light the material can absorb and emit, making it a critical parameter for photodetectors and solar cells. rsc.orgresearchgate.net The effective masses of charge carriers, also a consequence of the band structure, influence the material's electrical conductivity. rsc.org

The fabrication of thin films is a crucial step in creating many semiconductor devices. researchgate.networldscientific.comscielo.org.mxacs.orgfrontiersin.org The properties of these films can be highly dependent on the deposition technique and parameters. Characterization of these films using techniques like X-ray diffraction and electron microscopy is essential to understand their crystallinity, morphology, and composition, and how these factors affect device performance. researchgate.networldscientific.com For example, the grain size and orientation in a polycrystalline Cd₃Sb₂ thin film can significantly impact charge transport and, consequently, the efficiency of a solar cell.

Ultimately, the goal is to establish a clear feedback loop between fundamental science and engineering. Detailed characterization and theoretical modeling of Cd₃Sb₂ provide the foundational knowledge needed to design and fabricate better devices. Conversely, the performance of these devices can reveal new scientific questions and drive further fundamental research.

Fundamental Property Engineering Implication Relevant Characterization/Modeling
Crystal StructureDetermines electronic and optical properties. 2dsemiconductors.comX-ray Diffraction (XRD)
Electronic Band StructureGoverns light absorption/emission and electrical conductivity. rsc.orgarxiv.orgresearchgate.netOptical Spectroscopy, First-Principles Calculations
Thin Film MicrostructureAffects charge transport and device efficiency. researchgate.networldscientific.comElectron Microscopy, Atomic Force Microscopy

Future Research Avenues and Grand Challenges in Cadmium Antimonide Science

Scalable Manufacturing of High-Quality Materials

A primary obstacle to the widespread application of Cadmium Antimonide is the development of scalable manufacturing processes that can consistently produce high-quality, large-area single crystals. The predominant method for synthesizing Cadmium Antimonide crystals is the Bridgman method. nih.gov This technique, also used for other semiconductor materials like Cadmium Telluride (CdTe), involves the directional solidification of a molten charge in a furnace. nih.govpv-magazine.com While the Bridgman method can produce large crystals, scaling it for industrial production presents several challenges. pv-magazine.comscience.gov

One of the main difficulties is maintaining a uniform composition and minimizing defects throughout the crystal. nih.gov For instance, in the growth of similar compounds like Cadmium Manganese Telluride ((Cd,Mn)Te), achieving uniform lattice constant distribution is crucial for device performance. nih.gov Furthermore, the high vapor pressure of cadmium can lead to challenges in controlling stoichiometry during the synthesis process, a problem also encountered in CdTe synthesis. osti.gov The high-pressure Bridgman (HPB) technique has been explored as a solution for CdTe, as it can suppress the vapor pressure of volatile elements and allow for the incorporation of dopants at high concentrations. osti.govresearchgate.net This method has been shown to be scalable for producing large, high-purity CdTe crystals and could be a viable path for the industrial-scale production of Cadmium Antimonide. pv-magazine.comosti.gov

Other techniques, such as vacuum distillation and zone refining, are crucial for producing the high-purity starting materials (cadmium and antimony) necessary for electronics-grade semiconductors. core.ac.uk These methods have been successfully used to achieve purities of 99.999% or better for these elements on a kilogram scale. core.ac.uk However, scaling up zone refining can be a bottleneck in production. core.ac.uk For the synthesis of low-dimensional structures like quantum dots, colloidal synthesis methods offer a low-cost and scalable alternative to high-temperature physical methods, although challenges remain in controlling the reactivity of antimony precursors. acs.org

Table 1: Comparison of Manufacturing Methods for Cadmium Antimonide and Related Materials

Method Advantages Challenges Relevant Compounds
Bridgman Method Capable of growing large single crystals. nih.gov Maintaining compositional uniformity, defect control, handling of volatile components. nih.govosti.gov Cd3Sb2, CdTe, (Cd,Mn)Te nih.govpv-magazine.com
High-Pressure Bridgman (HPB) Suppresses vapor pressure of volatile elements, allows for high dopant incorporation, scalable. osti.govresearchgate.net Requires specialized high-pressure equipment. CdTe, potentially Cd3Sb2 osti.govresearchgate.net
Vacuum Distillation Produces high-purity starting materials. core.ac.uk Primarily for purification of elements, not compound synthesis. Cadmium, Antimony core.ac.uk
Zone Refining Achieves ultra-high purity. core.ac.uk Bottleneck for large-scale production. core.ac.uk Cadmium, Antimony core.ac.uk
Colloidal Synthesis Low-cost, scalable for nanostructures. acs.org Control of precursor reactivity, potential for defects. acs.orgrsc.org Aluminum Antimonide (AlSb) Quantum Dots acs.org

Long-Term Stability and Environmental Robustness of Devices

For any semiconductor material to be commercially viable, devices fabricated from it must exhibit long-term stability and robustness under various environmental conditions. Cadmium Antimonide is described as a stable compound that does not undergo hazardous polymerization. azom.com However, it readily reacts with oxidizing agents and strong acids. azom.com The long-term performance of devices based on Cadmium Antimonide, particularly under operational stress and in different ambient environments, requires thorough investigation.

The environmental impact of Cadmium Antimonide is a significant consideration due to the toxicity of its constituent elements. Cadmium is a known carcinogen and can cause a range of adverse health effects, including kidney damage and skeletal problems. researchgate.netnih.gov Antimony is also considered a priority pollutant, and its compounds can be harmful to human health. tandfonline.comresearchgate.net Therefore, the entire lifecycle of Cadmium Antimonide-based devices, from manufacturing to disposal, must be carefully managed to prevent environmental contamination. mend-nedem.org

Studies on related materials like antimony sulfide (B99878) (Sb2S3)-based solar cells have highlighted the importance of encapsulation and the choice of interfacing layers to ensure long-term stability. researchgate.net For instance, the use of a UV cut filter was found to be essential to prevent the photocatalytic degradation of the device layers. researchgate.net Similar strategies will likely be necessary for Cadmium Antimonide devices to ensure their environmental robustness. The degradation of related materials like zinc cadmium sulfide (ZnxCd1-xS) has been attributed to photochemical reactions, with significant degradation observed in sunlight. nih.gov This underscores the need for robust encapsulation and material design to protect Cadmium Antimonide devices from environmental stressors.

Exploration of Novel Quantum Phenomena in Low-Dimensional Structures

The unique electronic band structure of Cadmium Antimonide makes it a promising candidate for exploring novel quantum phenomena, particularly in low-dimensional structures such as quantum wells, nanowires, and quantum dots. While bulk Cadmium Antimonide is a semiconductor, its properties can be dramatically altered at the nanoscale due to quantum confinement effects. beilstein-journals.org

Research into related materials provides a roadmap for what might be possible with Cadmium Antimonide. For example, thin films of cadmium arsenide (Cd3As2), a Dirac semimetal, can host topological insulator phases. aip.org In these thin films, a ν = 0 quantum Hall state has been observed, which is attributed to the hybridization of topological surface states induced by quantum confinement. aip.org Similarly, mercury telluride (HgTe) quantum wells sandwiched between cadmium telluride (CdTe) have been shown to exhibit the quantum spin Hall effect, a state of matter characterized by topologically protected edge states. researchgate.netagh.edu.plwikipedia.org

These findings suggest that low-dimensional structures of Cadmium Antimonide could also exhibit non-trivial topological properties. The study of quantum transport in such nanostructures is a key research avenue. researchgate.netresearchgate.netiaea.orgua.pt Understanding how to control and manipulate these quantum states is essential for developing next-generation quantum devices, such as those for spintronics and quantum computing. The interplay of electronic correlations, topological effects, and geometric frustration in these low-dimensional systems is a rich area for both theoretical and experimental investigation. ua.pt

Addressing Performance Gaps for Commercial Viability and Academic Impact

For Cadmium Antimonide to transition from a material of academic interest to a commercially viable technology, significant performance gaps need to be addressed. In the context of thermoelectric applications, the key performance metric is the dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient, electrical conductivity, and thermal conductivity. researchgate.netoaepublish.com

Recent research has shown that doping Cadmium Antimonide can significantly enhance its thermoelectric performance. For example, doping with silver has been shown to suppress bipolar conductivity, leading to a ZT of approximately 1.3 at 560 K. researchgate.net In another study, doping silver antimony telluride (AgSbTe2) with cadmium resulted in a record ZT of 2.6 at 573 K, which translates to a heat-to-electrical energy conversion efficiency of 14%. pib.gov.in These results are highly promising and demonstrate the potential of Cadmium Antimonide-based materials for waste heat recovery applications. pib.gov.in

However, to be competitive with established thermoelectric materials, further improvements in ZT are necessary, along with demonstrations of long-term stability at operating temperatures. The main challenge lies in optimizing the interdependent thermoelectric parameters: increasing the electrical conductivity and Seebeck coefficient while minimizing the thermal conductivity. oaepublish.com

In the realm of photovoltaics, materials like antimony selenide (B1212193) (Sb2Se3) are being explored as alternatives to cadmium-based technologies due to toxicity concerns. researchgate.net While Cadmium Antimonide has applications in solar energy, its performance and cost-effectiveness compared to established technologies like silicon and CdTe need to be rigorously evaluated. azom.comresearchgate.netdiva-portal.org The commercialization of any new photovoltaic technology is a long road, often requiring decades of research and development to achieve competitive efficiencies and production costs. researchgate.netmdpi.com For Cadmium Antimonide to make a significant academic and commercial impact, future research must focus on overcoming these performance limitations and demonstrating clear advantages over existing materials.

Table 2: Performance Metrics of Cadmium Antimonide and Related Thermoelectric Materials

Material Dopant Peak ZT Temperature (K) Reference
Cadmium Antimonide (CdSb) 0.5 at. % Silver ~1.3 560 researchgate.net
Silver Antimony Telluride (AgSbTe2) 6 mol% Cadmium 2.6 573 pib.gov.in
Bismuth Antimony Telluride (BST) HEA (0.1 vol%) 1.33 350 oaepublish.com
n-type Bi2Te2S - 0.8 573 researchgate.net
p-type Ag0.01Sb1.85In0.15Te3 - 0.92 710 researchgate.net

Q & A

Q. How can I assess the translational potential of this compound in complex disease models?

  • Methodological Answer :

In Vitro to In Vivo Bridging : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict efficacious doses.

Organ-on-a-Chip : Test toxicity in human-derived 3D models (e.g., liver-on-chip for metabolic stability).

Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects.
Prioritize milestones (e.g., IND-enabling studies) and align with regulatory guidelines (FDA/EMA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.